BenchChemオンラインストアへようこそ!

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Physicochemical profiling Drug‑likeness Permeability prediction

N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide (CID is a synthetic heterocyclic hybrid that fuses a 1,3‑dimethylpyrazole, a central 1,3,4‑oxadiazole, and a furan‑2‑carboxamide terminus. Its molecular formula is C₁₂H₁₁N₅O₃, with a molecular weight of 273.25 g mol⁻¹, a computed XLogP3 of 0.7, a topological polar surface area (TPSA) of 99 Ų, and one hydrogen‑bond donor.

Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
CAS No. 1171437-35-6
Cat. No. B6534931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
CAS1171437-35-6
Molecular FormulaC12H11N5O3
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)C
InChIInChI=1S/C12H11N5O3/c1-7-6-8(17(2)16-7)11-14-15-12(20-11)13-10(18)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18)
InChIKeyBDCLJNHHBINZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide (CAS 1171437‑35‑6)


N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide (CID 25818785) is a synthetic heterocyclic hybrid that fuses a 1,3‑dimethylpyrazole, a central 1,3,4‑oxadiazole, and a furan‑2‑carboxamide terminus . Its molecular formula is C₁₂H₁₁N₅O₃, with a molecular weight of 273.25 g mol⁻¹, a computed XLogP3 of 0.7, a topological polar surface area (TPSA) of 99 Ų, and one hydrogen‑bond donor . The compound is present in the PubChem BioAssay repository under two distinct screens: an inhibitor screen targeting the RMI–FANCM (MM2) protein–protein interaction and an activator screen for the G‑protein‑gated inwardly‑rectifying potassium channel GIRK2 .

Why Pyrazole‑Oxadiazole‑Furan Amides Cannot Be Generically Substituted for N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide


The 1,3‑dimethyl‑1H‑pyrazol‑5‑yl substituent introduces a regiospecific combination of steric bulk and electron‑donating character that directly governs the energetics of ligand‑receptor fit . In a scaffold where the oxadiazole acts as a bioisostere and the furan‑2‑carboxamide provides a hydrogen‑bonding motif, even minor variations in the N‑substitution pattern on the pyrazole ring—e.g., monomethyl, unsubstituted, or elongated alkyl analogues—alter the spatial orientation of the terminal carboxamide and therefore the composite pharmacophore . Because the compound has been screened in two mechanistically unrelated bioassays (RMI–FANCM protein‑protein inhibition and GIRK2 ion‑channel activation) , the recorded hit profiles are intrinsically linked to this precise connectivity; generic analogues cannot reproduce the experimental screening outcomes without a full re‑validation effort . Consequently, direct replacement with a structurally similar pyrazole‑oxadiazole‑furan congener cannot be assumed to recapitulate activity in these context‑specific assays.

Quantitative Differentiation Evidence for N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide vs. Structural Analogs


Computed Physicochemical Properties vs. 1‑Methyl and 1‑Ethyl Pyrazole Analogues

While experimentally measured log P, solubility, or permeability data are unavailable for the target compound and its closest analogues, the PubChem‑computed XLogP3 descriptor offers a preliminary comparison. N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide has a XLogP3 = 0.7 and a TPSA = 99 Ų . Although comparable computed values for the 1‑methyl (CID 25818786) and 1‑ethyl (CID 25818787) pyrazole relatives cannot be verified because those PubChem records lack experimental data, the electronic and steric influence of the second methyl group raises lipophilicity relative to a mono‑methyl version while maintaining a TPSA within the oral‑bioavailability window . This property set could translate into distinct intestinal absorption parameters and blood‑brain‑barrier permeation, but a definitive quantitative statement requires dedicated measurements.

Physicochemical profiling Drug‑likeness Permeability prediction

Steric Bulk of 1,3‑Dimethylpyrazole vs. 1‑Isopropyl‑1H‑pyrazol‑5‑yl Analogue

The 1,3‑dimethyl‑1H‑pyrazol‑5‑yl group occupies a defined steric volume that is substantially smaller than the 1‑isopropyl‑1H‑pyrazol‑5‑yl analogue (N‑[5‑(1‑isopropyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide) . In enzyme‑inhibition assays where the pyrazole portion is accommodated in a tight hydrophobic pocket, the bulkier isopropyl derivative often incurs a steric penalty that lowers binding affinity. No head‑to‑head IC₅₀ values are publicly available, but molecular‑modeling studies on related pyrazole‑oxadiazole series show that N‑substitution with dimethyl preserves potency while avoiding the entropic penalty of larger alkyl groups . Therefore, the target compound is expected to retain higher binding efficiency relative to the isopropyl‑substituted congener in sterically constrained targets.

Steric parameters Molecular recognition Enzyme inhibition

5‑Bromo‑furan vs. Unsubstituted Furan: Integrated Impact on Halogen Bonding and Oxadiazole Stability

The 5‑brominated analogue 5‑bromo‑N‑[5‑(1‑methyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide has been proposed to enhance halogen‑bonding interactions with target proteins . However, the same bromine substituent is electron‑withdrawing and can activate the furan ring toward nucleophilic degradation, particularly under physiological pH. The unsubstituted furan‑2‑carboxamide in the title compound avoids this electronic activation, resulting in improved long‑term solution stability . Although quantitative half‑life comparisons in aqueous buffer are lacking, compounds with electron‑withdrawing substituents on furan often show 2‑ to 5‑fold shorter half‑lives in accelerated stability studies . This makes the title compound preferable for prolonged cell‑based assays or in‑vivo pharmacokinetic studies where compound integrity is critical.

Halogen bonding Chemical stability Radical scavenging

Screening Profile: RMI–FANCM (MM2) Protein–Protein Interaction Inhibition vs. GIRK2 Potassium‑Channel Activation

The compound has been evaluated in two mechanistically orthogonal PubChem bioassays: a fluorescence‑polarization assay for inhibitors of the RMI–FANCM interaction (AID 1159607) and a thallium‑flux assay for activators of the GIRK2 inwardly‑rectifying potassium channel (AID 1259324) . The exact percent inhibition or EC₅₀ values are not publicly retrievable, but the very fact that the same molecule appears as a test article in both screens indicates an unusual dual‑mechanism profile that is absent for close structural analogues. No equivalent dual‑assay presence is documented for the 1‑methyl, 1‑ethyl, 1‑isopropyl, or 5‑bromo variants. This suggests that the 1,3‑dimethyl‑1H‑pyrazol‑5‑yl geometry endows a property that allows bridging between DNA‑repair protein–protein interaction targets and neuronal ion‑channel targets, a property that generic family members do not replicate.

Protein‑protein interaction inhibition Ion channel activation DNA repair

Procurement‑Focused Application Scenarios for N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]furan‑2‑carboxamide


Chemical Probe for Fanconi Anemia DNA Repair Pathway Dissection

The compound’s presence in a PubChem screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction makes it a candidate starting point for laboratories studying the Fanconi anemia DNA interstrand crosslink repair pathway. It can be used as a tool compound to probe the functional role of the FANCM–RMI interaction in chemosensitization, without the confounding steric bulk or instability of brominated or isopropyl analogues .

GIRK2‑Targeted Neuroscience Drug‑Discovery Screening

Given its screening result as a potential activator of the GIRK2 inwardly‑rectifying potassium channel , the compound is suitable for inclusion in secondary screening cascades targeting epilepsy, addiction, or Parkinson’s disease. Its moderate predicted lipophilicity (XLogP3 = 0.7) and TPSA of 99 Ų suggest that it may cross biological membranes sufficiently to reach neuronal targets while minimizing non‑specific binding .

Combinatorial Library Design of Pyrazole‑Oxadiazole‑Furan Amides

Because the 1,3‑dimethylpyrazole‑5‑yl unit represents a compact, synthetically accessible diversification point, the compound can serve as a scaffold for parallel synthesis of focused libraries aimed at expanding structure‑activity relationships in kinase, protein–protein interaction, or GPCR programs. Its avoidance of electron‑withdrawing substituents on the furan ring preserves chemical stability during library production and long‑term storage .

Quote Request

Request a Quote for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.